![molecular formula C10H11N5O5 B14253263 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide CAS No. 399030-30-9](/img/structure/B14253263.png)
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is an organic compound that features a hydrazone functional group. This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, making it a valuable reagent in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under reflux conditions. For example, the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions (338 K) for 4 hours yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: The dinitrophenyl group can participate in redox reactions, altering the oxidation state of the compound.
Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and reducing agents.
Conditions: Reactions are typically carried out under reflux conditions in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various hydrazone derivatives, which can be further modified to yield a wide range of compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the electron-withdrawing nature of the dinitrophenyl group, which enhances the nucleophilicity of the hydrazine moiety. The compound can also participate in redox reactions, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: Another hydrazone derivative with similar chemical properties.
Uniqueness
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is unique due to its specific structural features, which include a butanamide backbone and a dinitrophenyl group. These characteristics confer distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
399030-30-9 |
|---|---|
Fórmula molecular |
C10H11N5O5 |
Peso molecular |
281.23 g/mol |
Nombre IUPAC |
4-[(2,4-dinitrophenyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C10H11N5O5/c11-10(16)2-1-5-12-13-8-4-3-7(14(17)18)6-9(8)15(19)20/h3-6,13H,1-2H2,(H2,11,16) |
Clave InChI |
OMZFRJNODQCLDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


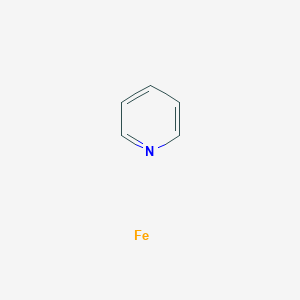
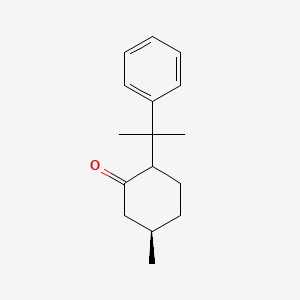
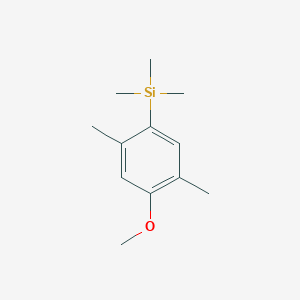
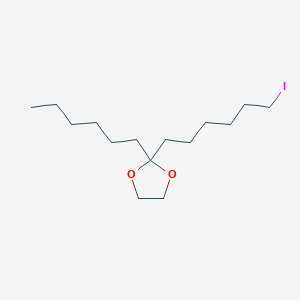
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
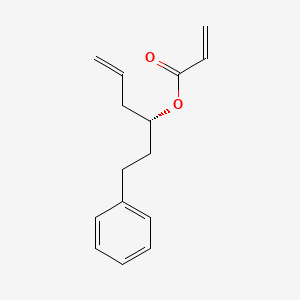
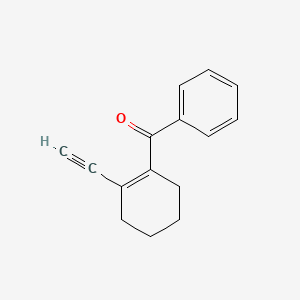


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)

![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
